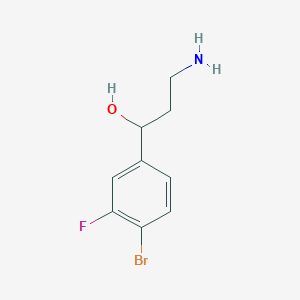
Sodium 3-bromo-4-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-bromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-methylbenzene. This process can be achieved through the reaction of 3-bromo-4-methylbenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and filtration to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-bromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Sodium 3-bromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 3-bromo-4-methylbenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-bromo-3-methylbenzene-1-sulfinate
- Sodium 3-chloro-4-methylbenzene-1-sulfinate
- Sodium 3-bromo-4-ethylbenzene-1-sulfinate
Uniqueness
Sodium 3-bromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C7H6BrNaO2S |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
sodium;3-bromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
MZKUMPRWPIQKMV-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
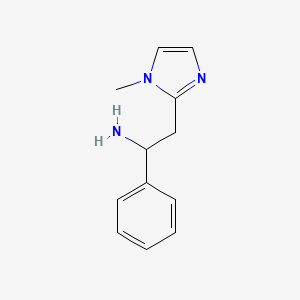
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)
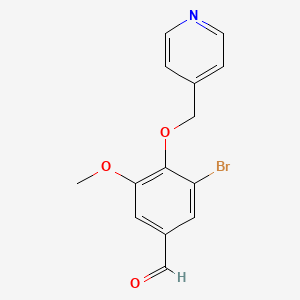
![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)

methanol](/img/structure/B13183839.png)

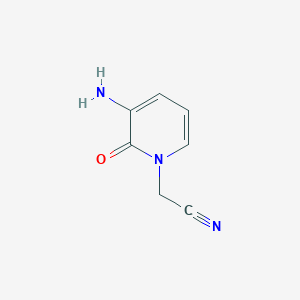
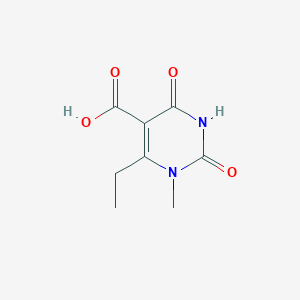
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
